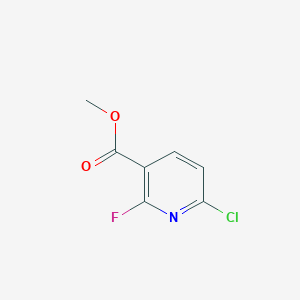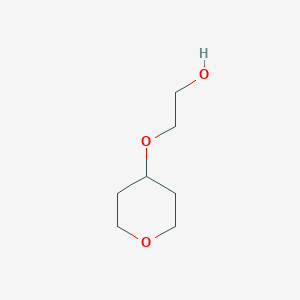
2-(Oxan-4-yloxy)ethan-1-ol
Vue d'ensemble
Description
“2-(Oxan-4-yloxy)ethan-1-ol” is a colorless, transparent liquid that belongs to the class of organic compounds. It has a CAS Number of 398487-56-4 and a molecular weight of 146.19 .
Molecular Structure Analysis
The IUPAC name of “2-(Oxan-4-yloxy)ethan-1-ol” is 2-(tetrahydro-2H-pyran-4-yloxy)ethanol . The InChI code is 1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
“2-(Oxan-4-yloxy)ethan-1-ol” is a liquid at room temperature .Applications De Recherche Scientifique
1. Catalytic Properties in Hydroxylation Reactions
Research has shown the importance of 2-(oxan-4-yloxy)ethan-1-ol in catalytic hydroxylation reactions. For instance, the hydroxylation of ethane with total retention of configuration at the carbon center attacked has been studied, ruling out a radical mechanism for the hydroxylation chemistry (Yu et al., 2003).
2. Synthesis of Chiral Compounds
This compound also plays a role in the enantioselective synthesis of chiral building blocks, which are essential in various chemical syntheses. For instance, enantioselective synthesis has been used to create important chiral building blocks with high enantiomeric excess (Demir et al., 2003).
3. Role in Oxidative Cyclization
Additionally, 2-(oxan-4-yloxy)ethan-1-ol is significant in oxidative cyclization reactions, as shown in studies involving palladium-catalyzed synthesis and oxidative cyclization (Gabriele et al., 2000).
4. Structural Insights from X-ray Diffraction Studies
X-ray diffraction studies provide structural insights into the behavior of 2-(oxan-4-yloxy)ethan-1-ol derivatives, crucial for understanding their chemical properties and reactions (Gontrani et al., 2020).
5. Application in Fungicidal Activities
Research also indicates the use of this compound in developing fungicides. For example, substituted derivatives of 2-(oxan-4-yloxy)ethan-1-ol have shown promising fungicidal activities (Kuzenkov & Zakharychev, 2009).
6. Involvement in Radical-mediated Cyclization
It is also involved in radical-mediated cyclization reactions, indicating its versatility in organic synthesis (Liao et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(oxan-4-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECSOMGRCGVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yloxy)ethan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

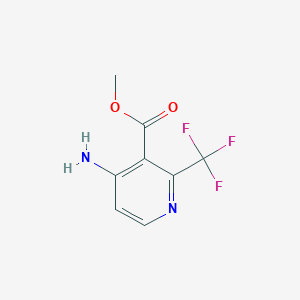
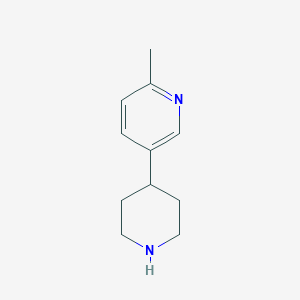
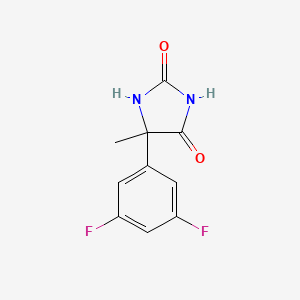

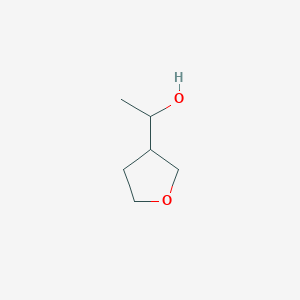
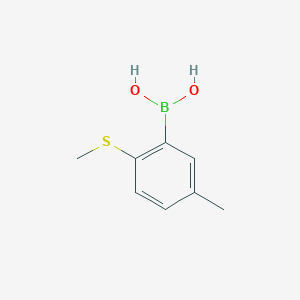
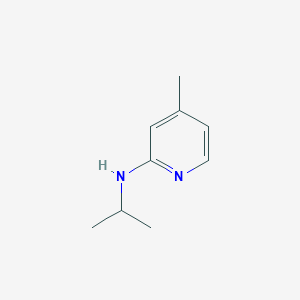
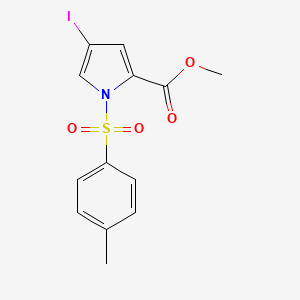
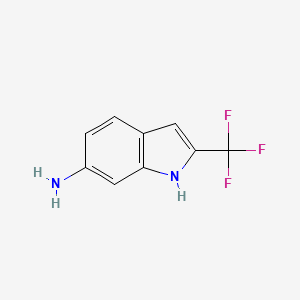
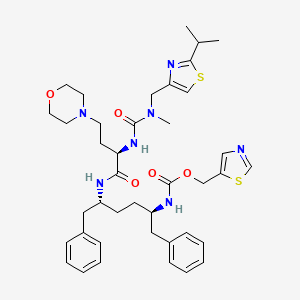
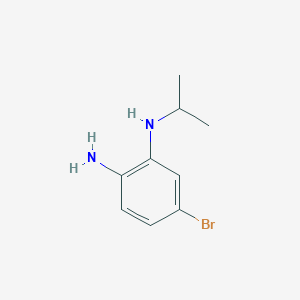
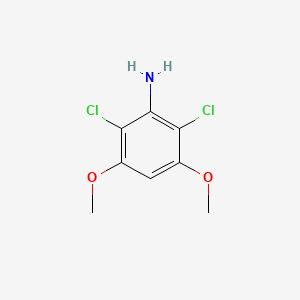
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
